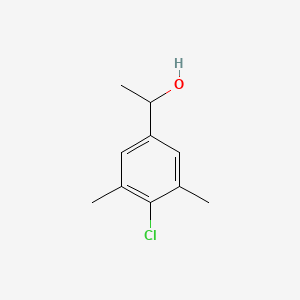

1-(4-Chloro-3,5-dimethylphenyl)ethanol

Description

1-(4-Chloro-3,5-dimethylphenyl)ethanol is a secondary aromatic alcohol with a chloro substituent at the para position and methyl groups at the meta positions (3,5-dimethyl) on the benzene ring. This structural configuration imparts unique physicochemical properties, including distinct solubility, hydrogen-bonding capacity, and reactivity.

Properties

IUPAC Name |

1-(4-chloro-3,5-dimethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-6-4-9(8(3)12)5-7(2)10(6)11/h4-5,8,12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXWKGHSAYNCRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3,5-dimethylphenyl)ethanol can be synthesized through several organic synthesis methods. One common approach involves the reaction of 4-chloro-3,5-dimethylbenzaldehyde with methanol under appropriate conditions to yield the desired product . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of 1-(4-chloro-3,5-dimethylphenyl)ethanol may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3,5-dimethylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products:

Oxidation: Formation of 4-chloro-3,5-dimethylbenzaldehyde or 4-chloro-3,5-dimethylacetophenone.

Reduction: Production of various alcohol derivatives.

Substitution: Generation of compounds with different functional groups replacing the chloro group.

Scientific Research Applications

1-(4-Chloro-3,5-dimethylphenyl)ethanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chloro-3,5-dimethylphenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 1-(4-Chloro-3,5-dimethylphenyl)ethanol with structurally related compounds, focusing on substituent effects, functional groups, and physicochemical properties.

Positional Isomers: 1-(4-Chloro-2,5-dimethylphenyl)ethanol

- Structure : Chloro at C4, methyl groups at C2 and C5 (vs. C3 and C5 in the target compound).

- Physical State: Reported as a liquid (purity 97%) with distinct solubility profiles due to altered molecular packing .

- Applications : Positional isomers often exhibit divergent biological activity or crystallization behavior, critical in drug formulation.

Functional Group Variants: 1-(4-Chloro-3,5-dimethylphenyl)-2,2,2-trifluoroethanone

- Structure: Replaces the ethanol group with a trifluoroethanone moiety.

- Key Differences :

- Reactivity : The ketone group is more electrophilic, enabling nucleophilic additions (e.g., Grignard reactions), unlike the alcohol’s nucleophilic hydroxyl group.

- Electronic Effects : Fluorine atoms increase electron-withdrawing character, enhancing stability and altering solubility in polar solvents .

- Applications : Trifluorinated ketones are common in agrochemicals and pharmaceuticals due to metabolic stability.

Substituted Analog: 1-(4-Amino-3,5-dichlorophenyl)ethanol

- Structure: Amino group at C4, dichloro at C3 and C5 (vs. chloro at C4 and dimethyl at C3,5).

- Key Differences: Hydrogen Bonding: The amino group participates in N–H⋯O hydrogen bonds, creating a stable crystal lattice (dihedral angle: 60.49° between benzene rings) . Synthesis: Synthesized via NaBH₄ reduction of 1-(4-amino-3,5-dichlorophenyl)ethanone (89.6% yield) .

- Applications: Amino-substituted alcohols are precursors to bioactive molecules (e.g., β-blockers).

Pharmacologically Relevant Derivatives

- Example: 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride (Clenbuterol analog). Structure: Combines a ketone with a tert-butylamino side chain. Key Differences:

- Ionization : Hydrochloride salt enhances water solubility, unlike the neutral alcohol.

- Bioactivity: The tert-butylamino group confers β₂-adrenergic agonist activity, highlighting the importance of functional group selection in drug design .

Comparative Data Table

Key Research Findings

- Synthetic Accessibility: Secondary aromatic alcohols like 1-(4-Chloro-3,5-dimethylphenyl)ethanol are typically synthesized via ketone reduction (e.g., NaBH₄), with yields exceeding 85% under optimized conditions .

- Crystallography: Substituent positions dictate crystal packing. For example, 1-(4-amino-3,5-dichlorophenyl)ethanol forms intermolecular O–H⋯N bonds, stabilizing its lattice .

- Bioactivity : Functional group modifications (e.g., –OH to –COCF₃) drastically alter biological profiles, as seen in fluorinated derivatives .

Biological Activity

1-(4-Chloro-3,5-dimethylphenyl)ethanol is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a chlorinated aromatic ring and hydroxyl group, suggests potential biological activities including antimicrobial, antifungal, and possibly anticancer properties. This article explores the biological activity of this compound through a review of relevant research findings, case studies, and mechanisms of action.

- Molecular Formula : C10H13ClO

- Molecular Weight : 188.67 g/mol

- Structure : The compound features a phenolic hydroxyl group and a chloro-substituted aromatic ring, which are critical for its biological interactions.

The biological activity of 1-(4-Chloro-3,5-dimethylphenyl)ethanol is primarily attributed to its ability to interact with various cellular components. The presence of the chlorine atom and hydroxyl group allows the compound to disrupt microbial cell membranes and interfere with essential enzymatic processes. These interactions can lead to inhibition of microbial growth and other cellular pathways.

Antimicrobial Activity

Research indicates that 1-(4-Chloro-3,5-dimethylphenyl)ethanol exhibits notable antimicrobial properties. A study reported its effectiveness against various bacterial strains, demonstrating significant inhibition zones in agar diffusion assays.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Klebsiella pneumoniae | 22 |

These results suggest that the compound could serve as a potential agent in combating bacterial infections.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against common pathogens such as Candida albicans. In vitro assays indicated that it could inhibit fungal growth with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL.

Anticancer Potential

Recent studies have begun to explore the anticancer potential of 1-(4-Chloro-3,5-dimethylphenyl)ethanol. For instance, in vitro experiments demonstrated that the compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to increased oxidative stress within the cells.

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of several chlorinated phenolic compounds, including 1-(4-Chloro-3,5-dimethylphenyl)ethanol. The results indicated that this compound had one of the highest activities against Gram-positive bacteria compared to its analogs .

- Anticancer Research : In a recent investigation into WNT/β-catenin signaling pathways, 1-(4-Chloro-3,5-dimethylphenyl)ethanol was found to inhibit DVL1 protein binding selectively. This inhibition correlated with reduced proliferation rates in colon cancer cells . The EC50 values for growth inhibition were measured at approximately 7.1 µM for HCT116 cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.